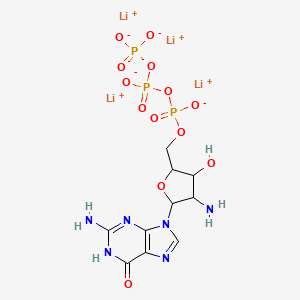![molecular formula C15H17N B12068155 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl group substituted with a 3-methylphenyl group at the para position and an ethanamine chain. It is a significant entity in the synthesis of various pharmaceutical drugs and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases such as ATA-025. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. The optimal conditions are 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with transaminase activity to achieve high conversion rates and product yields. The use of biocatalysts offers an environmentally friendly and economically viable method for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for the formation of oximes, hydrazine for the formation of hydrazones, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal conversion and yield .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and reduced amines. These products are often used as intermediates in the synthesis of other pharmaceutical compounds and chemical entities .
Scientific Research Applications
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the transamination process, where it acts as a substrate for transaminases. This interaction leads to the formation of chiral amines, which are essential intermediates in the synthesis of various pharmaceutical drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine include:
- 1-(3-methylphenyl)ethan-1-one
- 1-(4-methylphenyl)ethan-1-amine
- 1-(3-methoxyphenyl)ethan-1-amine
- 1-(1-naphthyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in transamination reactions. This compound’s ability to act as a substrate for transaminases makes it a valuable entity in the synthesis of chiral amines and other pharmaceutical intermediates .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
InChI Key |
QQUVSYCSXSRHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)








![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
